

CCG-63808: A Technical Guide to its Inhibition of GTPase-Accelerating Activity

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Compound of Interest

Compound Name: CCG-63808

Cat. No.: B1668738

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Abstract

CCG-63808 is a reversible, allosteric small-molecule inhibitor of Regulator of G protein Signaling (RGS) proteins, with notable selectivity for RGS4. RGS proteins are critical negative regulators of G protein-coupled receptor (GPCR) signaling, functioning as GTPase-accelerating proteins (GAPs) for the α -subunits of heterotrimeric G proteins. By inhibiting the GAP function of RGS4, **CCG-63808** effectively prolongs the active, GTP-bound state of $G\alpha$ subunits, thereby modulating downstream signaling pathways. This document provides a comprehensive overview of the biochemical and cellular effects of **CCG-63808** on GTPase activity, detailed experimental protocols for its characterization, and a summary of its quantitative parameters.

Introduction

G protein-coupled receptors (GPCRs) constitute the largest family of cell surface receptors and are involved in a vast array of physiological processes. Their signaling is mediated by heterotrimeric G proteins, which consist of an α , β , and γ subunit. Upon GPCR activation, the $G\alpha$ subunit exchanges GDP for GTP, leading to its dissociation from the $G\beta\gamma$ dimer and subsequent interaction with downstream effectors. The intrinsic GTPase activity of the $G\alpha$ subunit hydrolyzes GTP to GDP, terminating the signal.

Regulator of G protein Signaling (RGS) proteins significantly accelerate this intrinsic GTPase activity, acting as GTPase-accelerating proteins (GAPs)[1]. This GAP activity is crucial for the

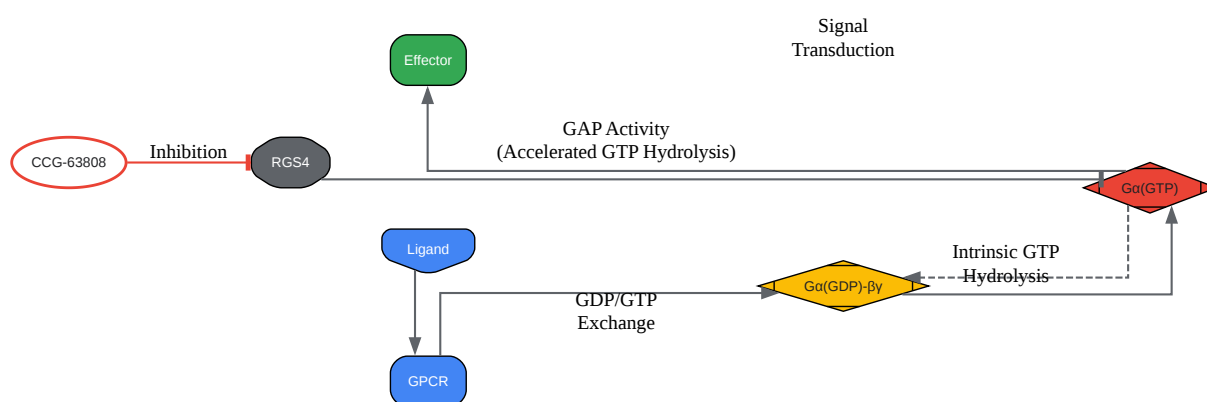
rapid termination of GPCR signaling. RGS proteins, therefore, represent important nodes for modulating G protein signaling. Small-molecule inhibitors of RGS proteins, such as **CCG-63808**, are valuable tools for studying the physiological roles of RGS proteins and hold therapeutic potential.

CCG-63808 is a selective and reversible inhibitor of RGS4, an RGS protein belonging to the R4 subfamily[2][3]. Its mechanism of action involves the allosteric inhibition of RGS4's GAP activity, thereby preventing the accelerated hydrolysis of GTP by $G\alpha$ subunits.

Mechanism of Action of CCG-63808

CCG-63808's primary effect on GTPase activity is indirect. It does not directly inhibit the intrinsic GTPase activity of $G\alpha$ subunits or other GTPases. Instead, it targets RGS4, preventing it from accelerating the GTP hydrolysis of $G\alpha$ subunits. This leads to a sustained active state of the $G\alpha$ subunit, prolonging its signaling.

The interaction is allosteric, meaning **CCG-63808** binds to a site on RGS4 distinct from the $G\alpha$ binding interface[4]. This binding induces a conformational change in RGS4 that reduces its ability to stabilize the transition state of GTP hydrolysis in the $G\alpha$ subunit.



[Click to download full resolution via product page](#)**Figure 1: CCG-63808 Signaling Pathway.**

Quantitative Data

The inhibitory potency of **CCG-63808** has been determined using various biochemical assays. The following table summarizes the key quantitative data.

Target	Assay Type	Parameter	Value (μM)	Reference
RGS4	[³² P] GTP Single-Turnover GAP Assay	IC ₅₀	1.4	[2]
RGS4	TR-FRET	IC ₅₀	1.4	[2]
RGS19	FCPIA	IC ₅₀	~10	[2]
RGS8	FCPIA	IC ₅₀	>10	[2]
RGS16	FCPIA	IC ₅₀	>10	[2]
RGS7	FCPIA	IC ₅₀	No activity detected	[2]
RGS14	AlphaScreen	IC ₅₀	Equipotent to RGS4	[4]

TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; FCPIA: Fluorescence-based Competition Binding Assay; AlphaScreen: Amplified Luminescent Proximity Homogeneous Assay

Experimental Protocols

Single-Turnover GTPase Assay

This assay directly measures the ability of RGS proteins to accelerate the GTP hydrolysis rate of Gα subunits. The inhibition of this activity by **CCG-63808** is quantified by measuring the amount of [³²P]Pi released from [γ-³²P]GTP-loaded Gα subunits.

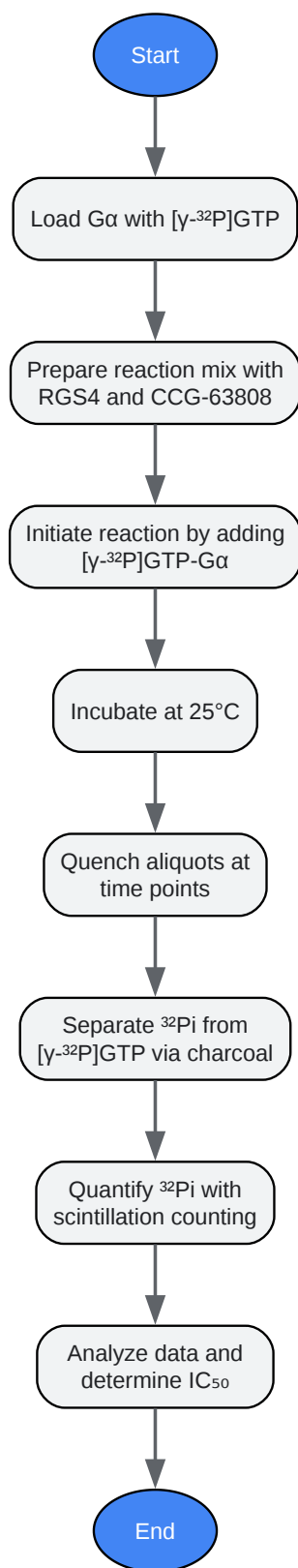
Materials:

- Purified, myristoylated G α subunit (e.g., G α i1)
- Purified RGS4 protein
- [γ - 32 P]GTP
- **CCG-63808**
- Assay Buffer: 50 mM HEPES, pH 8.0, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.1% Lubrol-PX
- Quench Solution: 5% (w/v) activated charcoal in 50 mM NaH₂PO₄, pH 2.0
- Scintillation fluid

Procedure:

- Loading of G α with [γ - 32 P]GTP:
 - Incubate 1 μ M G α subunit with a 10-fold molar excess of [γ - 32 P]GTP in a low-Mg²⁺ buffer (50 mM HEPES, pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) for 20 minutes at 30°C.
 - Stop the loading reaction by placing the mixture on ice and adding MgCl₂ to a final concentration of 10 mM.
- GTPase Reaction:
 - Prepare reaction mixtures in Assay Buffer containing varying concentrations of **CCG-63808** (e.g., 0.1 to 100 μ M) or vehicle (DMSO).
 - Add a fixed concentration of RGS4 (e.g., 100 nM).
 - Initiate the reaction by adding the [γ - 32 P]GTP-loaded G α subunit to a final concentration of 50 nM.
 - Incubate at 25°C.

- Quenching and Detection:
 - At specific time points (e.g., 0, 1, 2, 5, 10 minutes), remove aliquots from the reaction mixture and add them to the ice-cold Quench Solution.
 - Vortex and incubate on ice for 10 minutes.
 - Centrifuge at 14,000 x g for 10 minutes to pellet the charcoal with the bound, unhydrolyzed [γ - ^{32}P]GTP.
 - Transfer a portion of the supernatant (containing the released [^{32}P]Pi) to a scintillation vial with scintillation fluid.
 - Quantify the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the amount of [^{32}P]Pi released at each time point.
 - Plot the rate of GTP hydrolysis against the concentration of **CCG-63808**.
 - Determine the IC_{50} value by fitting the data to a dose-response curve.



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